(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide
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Overview
Description
This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are part of a larger class of heterocyclic aromatic organic compounds. They are used in a wide range of applications, from pharmaceuticals to dyes .
Molecular Structure Analysis
Benzimidazoles are planar molecules that are part of the larger family of azoles. The azole group is a five-membered ring with two nitrogen atoms. In benzimidazoles, the azole ring is fused with a benzene ring .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form salts with acids, and undergo electrophilic substitution .Physical And Chemical Properties Analysis
Benzimidazoles are typically crystalline solids at room temperature. They are relatively stable compounds due to the resonance stabilization of the aromatic rings .Scientific Research Applications
Antioxidant and Anticancer Activity
Research has demonstrated the synthesis of novel derivatives with significant antioxidant and anticancer activities. For example, compounds with variations in their structure have been tested for their efficacy against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing promising results (Tumosienė et al., 2020). This suggests potential applications in developing new therapeutic agents.
Thermophysical Properties of Ionic Liquids
Studies on imidazolium-based ionic liquids, closely related to the benzimidazole structure, reveal their unique thermophysical properties, such as viscosity, density, and thermal behavior, which are crucial for applications in gas separation technologies and as catalysts in various chemical reactions (Muhammad et al., 2012). This research area may offer insights into the use of benzimidazole derivatives in material science and engineering.
Synthesis and Biological Evaluation for Bone Imaging
Derivatives of similar compounds have been labeled with technetium-99m for use in bone imaging, showing high selectivity and rapid clearance from soft tissues, indicating potential applications in diagnostic imaging and nuclear medicine (Qiu et al., 2011).
Catalysis and Chemical Synthesis
Research into the catalytic properties of frameworks like ZIF-7, which contains benzimidazole units, demonstrates their effectiveness in reactions such as the methoxycarbonylation of aniline, suggesting applications in chemical synthesis and industrial catalysis (Dahnum et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHFSPFCZCWCN-PQHPWZNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide |
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